molecular formula C12H18ClNO3 B1379675 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride CAS No. 1609400-68-1

2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride

Cat. No. B1379675
M. Wt: 259.73 g/mol
InChI Key: XAJQTAQXTDAVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 259.73 . The SMILES string representation is COC1=C (C (C=O)=CC=C1)OCCN (C)C.Cl .

Scientific Research Applications

  • Synthesis of Nitrogen-Containing Compounds : 4-hydroxy-3-methoxybenzaldehyde, a derivative of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride, was used to synthesize various nitrogen-containing compounds, including Schiff bases and alkyl carbonates. These compounds were further utilized to create cascade heterocyclizations yielding benzoacridine derivatives and ammonium salts, showing the compound's utility in complex organic syntheses (Dikusar & Kozlov, 2007).

  • Catalysis in Alcohol and Hydrocarbon Oxidation : A derivative of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride was involved in synthesizing a molybdenum(VI) complex, which was then encapsulated in zeolite Y. This complex demonstrated significant catalytic activity in oxidizing primary alcohols and hydrocarbons, highlighting the role of the compound in creating efficient and reusable catalysts (Ghorbanloo & Alamooti, 2017).

  • Antibacterial Applications : Various hydrazone compounds derived from a related compound, 4-dimethylaminobenzohydrazide, showed significant antibacterial properties. These compounds, including some derived from 3-methoxybenzaldehyde, effectively inhibited bacterial growth, indicating the potential of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride derivatives in medicinal chemistry and pharmaceutical applications (He & Xue, 2021).

  • Luminescent Properties and Biological Activities : Zinc complexes with Schiff-base ligands derived from derivatives of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride exhibited bright blue and green luminescence. These compounds also showed antibacterial, protistocidal, and fungistatic activities, pointing towards their multifunctional applications in bio-imaging and bio-sensing (Burlov et al., 2018).

Safety And Hazards

The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-13(2)7-8-16-12-10(9-14)5-4-6-11(12)15-3;/h4-6,9H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJQTAQXTDAVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC=C1OC)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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